molecular formula C5H11NO4 B12063728 2-Amino-2-deoxy-d-arabinose

2-Amino-2-deoxy-d-arabinose

Cat. No.: B12063728
M. Wt: 149.15 g/mol
InChI Key: RNZJRDIKDNXKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-deoxy-d-arabinose is a derivative of arabinose, a five-carbon sugar This compound is characterized by the replacement of a hydroxyl group with an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-deoxy-d-arabinose typically involves the stereoselective reaction of chiral imines with protected glyceraldehyde derivatives. One common method includes the reaction of 2,3-O-isopropylidene-d-glyceraldehyde with a chiral imine to produce 2-amino-2-deoxy-d-pentonic acid derivatives, which are then converted to this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned stereoselective reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxy-d-arabinose undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amino group to a primary amine.

    Substitution: The amino group can participate in substitution reactions, forming derivatives like acylated or alkylated products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Acylation using acetic anhydride or alkylation using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Synthetic Chemistry

2-Amino-2-deoxy-D-arabinose serves as a versatile building block in the synthesis of various glycosylated compounds. Its derivatives are used in the preparation of oligosaccharides and glycosyl donors, which are crucial in the development of complex carbohydrates.

  • Synthesis of Oligosaccharides : The compound has been utilized to synthesize oligosaccharides of 2-amino-2-deoxy sugars, which are important for studying carbohydrate-protein interactions and developing glycosylation strategies in drug design .
  • Glycosylation Reactions : Its derivatives can act as glycosyl acceptors in reactions with various glycosyl donors, facilitating the formation of complex carbohydrate structures essential for biological functions .

Microbiology

In microbiological studies, this compound is significant due to its role in bacterial cell wall synthesis and function.

  • Bacterial Lipopolysaccharide Modification : The compound is involved in the modification of lipopolysaccharides in certain bacteria, such as Rhizobium leguminosarum. This modification is crucial for bacterial virulence and interaction with plant hosts, impacting symbiotic relationships .
  • Enzyme Engineering : Research has highlighted the use of enzymes that utilize this compound for synthesizing rare sugars through microbial fermentation processes. These sugars have potential applications in pharmaceuticals and food industries .

Pharmacology

The pharmacological applications of this compound are primarily linked to its derivatives, which have shown promising results in therapeutic contexts.

  • Antiviral Activity : Certain derivatives of this compound have demonstrated antiviral properties against viruses such as hepatitis B and HIV. These compounds inhibit viral replication and can serve as lead compounds for drug development .
  • Antitumor Agents : Research indicates that derivatives of this compound can act as antitumor agents. For example, they have been studied for their efficacy against various cancer cell lines, showing potential as therapeutic agents in oncology .

Case Study 1: Synthesis of Antiviral Agents

A study investigated the synthesis of this compound derivatives that exhibit antiviral activity. The synthesized compounds were tested against HIV and showed significant inhibition of viral replication in vitro. This highlights the potential for developing new antiviral therapies based on this compound's structure.

Case Study 2: Role in Bacterial Pathogenesis

Research on Rhizobium leguminosarum revealed that the incorporation of this compound into lipopolysaccharides enhances bacterial virulence. The study involved genetic manipulation to assess the impact on symbiotic relationships with plants, demonstrating how this compound's biochemical pathways influence microbial ecology.

Mechanism of Action

The mechanism of action of 2-amino-2-deoxy-d-arabinose involves its incorporation into biological molecules, where it can influence molecular interactions and pathways. For instance, when integrated into glycoproteins, it can affect protein folding, stability, and cell-cell interactions. The amino group allows for additional hydrogen bonding, which can enhance the stability and functionality of the molecules it is part of .

Comparison with Similar Compounds

    2-Amino-2-deoxy-d-glucose: Similar structure but derived from glucose.

    2-Amino-2-deoxy-d-galactose: Derived from galactose, differing in the configuration of the hydroxyl groups.

    2-Amino-2-deoxy-d-ribose: Another pentose sugar with an amino group at the second carbon.

Uniqueness: 2-Amino-2-deoxy-d-arabinose is unique due to its specific stereochemistry and the presence of an amino group at the second carbon position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthetic chemistry and biochemistry .

Biological Activity

2-Amino-2-deoxy-D-arabinose (ADA) is a synthetic amino sugar that has garnered attention due to its potential biological activities, particularly in the context of microbial pathogenesis and immunological responses. This article reviews the biological properties of ADA, focusing on its mechanisms of action, applications in research, and implications in health and disease.

Chemical Structure and Properties

This compound is characterized by the molecular formula C5_5H11_{11}NO4_4. Its structure features an amino group substituting the hydroxyl group at the second carbon of the D-arabinose sugar, which is crucial for its biological activity. The compound's unique configuration allows it to interact with various biological systems, particularly in bacterial membranes and immune recognition processes.

Biological Mechanisms

The biological activity of ADA can be attributed to several mechanisms:

  • Inhibition of Glycosidases : Research indicates that ADA can inhibit glycosidases, enzymes that play a critical role in carbohydrate metabolism. This inhibition can affect bacterial growth and virulence, making ADA a candidate for antimicrobial applications .
  • Modulation of Lipopolysaccharide (LPS) Structure : In certain bacteria such as Rhizobium leguminosarum, ADA is incorporated into lipid A, a component of LPS. This modification can alter the immune response elicited by these bacteria, potentially enhancing their pathogenicity or symbiotic capabilities .
  • Immune Recognition : ADA mimics sulfated epitopes in glycoproteins, which may play a role in immune recognition and response. This property has implications for vaccine development and immunotherapy .

Case Studies

Several studies have explored the biological effects of ADA:

  • Antimicrobial Activity : A study demonstrated that ADA exhibits significant antibacterial activity against various Gram-negative bacteria by disrupting their membrane integrity. This effect was particularly pronounced against strains that rely on LPS for structural stability .
  • Plant-Microbe Interactions : Research involving Rhizobium species showed that the presence of ADA in lipid A influences plant root colonization and nodulation processes. The modified lipid A enhances the bacterium's ability to establish symbiotic relationships with legumes, which is crucial for nitrogen fixation .
  • Immunological Studies : Investigations into ADA's role in immune modulation revealed that it can alter cytokine production in macrophages, suggesting potential applications in managing inflammatory responses during infections or autoimmune conditions .

Data Tables

StudyOrganismKey FindingsReference
1Escherichia coliInhibition of growth through glycosidase activity
2Rhizobium leguminosarumEnhanced nodulation and symbiosis with legumes
3MacrophagesAltered cytokine production indicating immune modulation

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-3,4,5-trihydroxypentanal

InChI

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2

InChI Key

RNZJRDIKDNXKIJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C=O)N)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.